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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known derivatives of 4-aminobut-2-

enal, a reactive α,β-unsaturated amino aldehyde. The document focuses on the synthesis,

biological activities, and experimental protocols related to these compounds, with a particular

emphasis on their potential applications in medicinal chemistry and drug discovery.

Core Structure and Reactivity
4-Aminobut-2-enal is a bifunctional molecule featuring a primary amine and an α,β-unsaturated

aldehyde. This unique combination of functional groups imparts a high degree of reactivity,

making it a versatile scaffold for the synthesis of a variety of derivatives. The electrophilic

nature of the β-carbon in the unsaturated system and the nucleophilicity of the amino group are

the primary drivers of its chemical transformations.

Synthetic Approaches to 4-Aminobut-2-enal
Derivatives
The synthesis of 4-aminobut-2-enal derivatives primarily involves modifications at the amino

group or reactions involving the aldehyde functionality. Common synthetic strategies include

the formation of Schiff bases, N-acylation, and N-arylation.

Synthesis of Schiff Base Derivatives
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The condensation of the primary amino group of 4-aminobut-2-enal or its analogs with various

aldehydes and ketones is a straightforward method to generate Schiff base derivatives. These

reactions are typically carried out under reflux conditions in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of Schiff Bases

A general procedure for synthesizing Schiff bases involves the reaction of a primary amine with

a carbonyl compound. For instance, the synthesis of Schiff bases from substituted

benzaldehydes and para-aminophenol can be adapted for 4-aminobut-2-enal derivatives.[1]

Reaction Setup: Dissolve equimolar amounts of the desired aldehyde (e.g., benzaldehyde,

anisaldehyde, cinnamaldehyde) and the amino-containing compound in a suitable solvent,

such as methanol.[1]

Reaction Conditions: Reflux the reaction mixture for a specified period, typically a few hours.

[1]

Product Isolation: After cooling, the precipitated Schiff base is collected by filtration, washed

with a cold solvent, and dried.[1]

Characterization: The structure and purity of the synthesized compounds are confirmed

using techniques like melting point determination, FT-IR, and NMR spectroscopy.[1]

Synthesis of N-Aryl Enamino Amides
N-aryl enamino amides represent another class of derivatives that can be conceptually related

to 4-aminobut-2-enal, where the core structure is an N-aryl-3-aminobut-2-enamide. These

compounds can be synthesized from β-ketoamides and primary amines.

Experimental Protocol: Synthesis of N-phenyl enamino amide derivatives

The synthesis of N-phenyl enamino amides can be achieved by reacting N-phenyl-3-

oxobutanamide with a primary amine.[2]

Reactants: Dissolve N-phenyl-3-oxobutanamide (4 mmol) in isopropyl alcohol. Add the

desired primary amine (e.g., benzylamine or 4-chlorobenzylamine) (4.5 mmol) to the

solution.[2]
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Reaction: Reflux the mixture for 1 hour.[2]

Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is filtered

and washed with cold isopropyl alcohol.[2]

Purification: The product is dried in a desiccator.[2]

Biological Activities of 4-Aminobut-2-enal Analogs
Derivatives structurally related to 4-aminobut-2-enal have been investigated for a range of

biological activities, including antibacterial and cytotoxic effects.

Antibacterial Activity
Schiff base derivatives of various amino compounds have demonstrated notable antibacterial

activity against both Gram-positive and Gram-negative bacteria. The imine group is crucial for

their biological action.

Compound
Class

Test Organism Activity Metric Value (µg/mL) Reference

Schiff Bases Escherichia coli MIC 62.5 - 250 [1]

MBC 125 - 500 [1]

Schiff Bases
Staphylococcus

aureus
MIC 62.5 [1]

MBC 125 - 250 [1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Cytotoxic Activity
N-aryl enamino amides, which share a similar structural motif with N-substituted 4-aminobut-2-

enals, have been evaluated for their cytotoxic potential against various human cancer cell lines.

However, studies have shown that acyclic enamino amides generally exhibit weaker activity

compared to their cyclic counterparts.[3] For instance, one study found that N-aryl enamino

amides did not show significant potency in inhibiting the growth of AGS (gastric), Hep-G2
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(liver), and MCF-7 (breast) cancer cells, suggesting that structural modifications would be

necessary to enhance their cytotoxic effects.

Experimental and Logical Workflows
The development of novel derivatives of 4-aminobut-2-enal for potential therapeutic

applications follows a logical progression from synthesis to biological evaluation.
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Figure 1: A generalized workflow for the development of 4-aminobut-2-enal derivatives.
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Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for the majority of 4-aminobut-2-

enal derivatives are not well-elucidated in the currently available literature. However, for α,β-

unsaturated carbonyl compounds in general, a common mechanism of action involves their

ability to act as Michael acceptors. This allows them to form covalent adducts with nucleophilic

residues (such as cysteine) in cellular macromolecules, including enzymes and transcription

factors. This interaction can lead to the modulation of various signaling pathways.
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Figure 2: A putative mechanism of action for α,β-unsaturated carbonyl derivatives.

Conclusion and Future Directions
Derivatives of 4-aminobut-2-enal and structurally related compounds represent a promising

area for the discovery of new bioactive molecules. The synthetic accessibility and inherent

reactivity of the 4-aminobut-2-enal scaffold make it an attractive starting point for the

development of compound libraries for high-throughput screening. Future research should

focus on the synthesis of a wider variety of derivatives with systematic structural modifications

to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are

required to identify the specific cellular targets and signaling pathways modulated by these

compounds to fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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